Aztreonam was first introduced in the 1980s and is derived from the fermentation of specific strains of bacteria. It is classified under the following categories:
The synthesis of Aztreonam involves several chemical reactions that produce high yields and purities. Two notable methods include:
Aztreonam has a unique molecular structure that is pivotal to its function as an antibiotic. The structural formula can be represented as follows:
Aztreonam participates in several chemical reactions that are critical for its synthesis and functionality:
Aztreonam exerts its antibacterial effect through the inhibition of bacterial cell wall synthesis. The mechanism involves:
The effectiveness of Aztreonam against Gram-negative bacteria stems from its ability to penetrate the outer membrane and reach PBPs.
Aztreonam is primarily used in clinical settings for treating infections caused by Gram-negative bacteria. Its applications include:
Aztreonam is a monocyclic β-lactam (monobactam) antibiotic with potent and selective activity against aerobic Gram-negative bacteria. As the only clinically approved monobactam, it occupies a unique niche in antimicrobial chemotherapy due to its distinct chemical structure, mechanism of action, and resistance profile [4] [5] [7]. Unlike most β-lactams, aztreonam demonstrates minimal cross-reactivity in penicillin-allergic patients and lacks significant nephrotoxicity, offering a critical therapeutic alternative for Gram-negative infections when other β-lactams are contraindicated [4] [7]. Its clinical importance has resurged with the emergence of metallo-β-lactamase (MBL)-producing pathogens, against which aztreonam retains stability when combined with novel β-lactamase inhibitors [3] [5].
The discovery of aztreonam stemmed from a targeted screening program initiated by scientists at Squibb (now Bristol-Myers Squibb) in the late 1970s, designed to identify naturally occurring monocyclic β-lactam compounds. This program employed a novel and highly specific screening method utilizing a mutant strain of E. coli hypersensitive to β-lactams and a chromogenic β-lactamase substrate to detect β-lactamase inhibition [1]. These efforts led to the isolation of sulfazecin and other monobactams from environmental bacteria, notably Chromobacterium violaceum, found in soil and water samples [1] [5]. While these natural monobactams exhibited only modest antibacterial activity, they served as crucial lead compounds, validating the concept that a monocyclic β-lactam nucleus could possess intrinsic antibacterial properties—contrary to the then-prevailing belief that bicyclic systems (e.g., penicillins, cephalosporins) were essential for significant activity [1] [3].
Extensive structure-activity relationship (SAR) studies focused on optimizing the side chains attached to the monobactam core (N-1 and C-3 positions). Systematic modifications, particularly the introduction of specific aminothiazole oxime and carboxylic acid-containing moieties, yielded aztreonam (originally designated SQ 26,776) [1] [5]. This synthetic derivative exhibited dramatically enhanced potency, pharmacokinetic properties, and β-lactamase stability compared to its natural precursors. Aztreonam received FDA approval in 1986, representing the culmination of this pioneering work and establishing the monobactam class as a therapeutically significant group of antibiotics [5].
Table 1: Key Milestones in Monobactam Discovery and Aztreonam Development
Year | Milestone | Significance |
---|---|---|
Late 1970s | Targeted screening program initiated | Rational approach to discover novel β-lactam structures |
1981 | Isolation of Sulfazecin and other natural monobactams | Proof of concept: Monocyclic β-lactams exist and possess bioactivity |
1980-1984 | SAR optimization leading to Aztreonam (SQ 26,776) | Enhanced potency, spectrum, and stability via synthetic chemistry |
1986 | FDA approval of Aztreonam | First and only monobactam antibiotic approved for clinical use |
2009/2010 | Approval of inhaled Aztreonam (Cayston®) | Expanded use for Pseudomonas aeruginosa in cystic fibrosis |
2010s-Present | Development of Aztreonam-Avibactam combination | Addressing MBL-producing Enterobacterales |
Aztreonam belongs to the monobactam subclass of β-lactam antibiotics, defined by its monocyclic β-lactam core structure lacking a fused second ring system present in all other major β-lactam classes (penicillins, cephalosporins, carbapenems, cephamycins) [4] [6] [10]. This fundamental structural difference underpins its unique biological and immunological properties.
Table 2: Structural Features of Aztreonam and Their Functional Roles
Structural Feature | Chemical Description | Functional Role |
---|---|---|
β-Lactam Ring | 4-membered ring (Azetidinone) | Essential for covalent binding to PBPs; Chemically reactive |
N-1 Substituent | -SO₃H (Sulfonic Acid) | Key monobactam identifier; Enhances Gram-negative selectivity & β-lactamase stability |
C-3 Side Chain | Syn-Oximino Aminothiazole (Matching Ceftazidime) | High affinity for Gram-negative PBP3; Outer membrane penetration |
C-4 Side Chain | -COOH (Carboxylic Acid) & Methyl Group | Zwitterionic properties aiding porin permeation; Pharmacokinetic modulation |
Overall Configuration | Monocyclic (No fused ring) | Minimizes cross-reactivity with penicillin/cephalosporin allergies |
Aztreonam holds distinct significance in the antimicrobial arsenal due to its unique spectrum, resistance profile, and role in managing specific resistance threats and patient populations:
Table 3: Aztreonam's Role in Addressing Antimicrobial Resistance Challenges
Resistance Mechanism | Aztreonam's Properties | Clinical Significance |
---|---|---|
Metallo-β-Lactamases (MBLs: NDM, VIM, IMP) | Intrinsic Stability (Not hydrolyzed) | Retains activity where carbapenems/cephalosporins fail; Basis for combination therapy |
AmpC β-Lactamases | Stable | Effective against many Enterobacter spp., Citrobacter freundii, etc., derepressed for AmpC |
ESBLs (e.g., CTX-M) | Hydrolyzed | Requires combination with inhibitors (e.g., avibactam) for ESBL/MBL co-producers |
Klebsiella pneumoniae Carbapenemase (KPC) | Hydrolyzed | Aztreonam-Avibactam combination effective |
OXA-48-like Carbapenemases | Hydrolyzed | Aztreonam-Avibactam combination effective |
Porin Mutations (Reduced Permeability) | Zwitterion facilitates porin passage | Maintains activity against some strains resistant to larger β-lactams |
Efflux Pumps | Variable impact | Susceptibility depends on pump type/expression level |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7